Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate
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Overview
Description
Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with 4-methylphenylamine to form the corresponding amide. This intermediate is further reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan ring and the amide linkage play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 4-{[1-(furan-2-ylformamido)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[[1-(furan-2-carbonylamino)-2-(4-methylphenyl)-2-oxoethyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-3-29-23(28)17-10-12-18(13-11-17)24-21(25-22(27)19-5-4-14-30-19)20(26)16-8-6-15(2)7-9-16/h4-14,21,24H,3H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWOGSKGLAHAIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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